molecular formula C8H12O2 B2445980 2-Spiro[2.3]hexan-5-ylacetic acid CAS No. 2253641-00-6

2-Spiro[2.3]hexan-5-ylacetic acid

Cat. No. B2445980
CAS RN: 2253641-00-6
M. Wt: 140.182
InChI Key: YWQSXDPMJUXDOK-UHFFFAOYSA-N
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Description

“2-Spiro[2.3]hexan-5-ylacetic acid” is a chemical compound with the CAS Number: 2253641-00-6 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

There is a paper that discusses the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives . The paper describes the synthesis of a bicycle compound from D-serine as a novel [2.3]-spiro analogue of L-Glu . This frozen amino acid derivative was designed to further limit the rotation around the C3–C4 bond present in the azetidine derivative Ia by incorporating an appropriate spiro moiety .


Molecular Structure Analysis

The molecular weight of “this compound” is 140.18 . The InChI Code is 1S/C8H12O2/c9-7(10)3-6-4-8(5-6)1-2-8/h6H,1-5H2,(H,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

1. Chemical Synthesis and Molecular Rearrangements

2-Spiro[2.3]hexan-5-ylacetic acid and its derivatives are used in chemical synthesis and studies of molecular rearrangements. Rosenberg et al. (2016) explored the competitive 1,2-C atom shifts in carbene spiro[3.3]hept-1-ylidene, a related compound, demonstrating its applications in understanding complex chemical reactions and rearrangements (Rosenberg, Schrievers, & Brinker, 2016).

2. Synthesis of Functionalized Compounds

Filatov et al. (2017) utilized a similar spiro compound in the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating the compound's role in the synthesis of functionalized and structurally complex molecules (Filatov, Knyazev, Molchanov, et al., 2017).

3. In Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of this compound have been explored. Yashin et al. (2017) synthesized novel spiro[2.3]hexane amino acids, indicating potential applications in modulating GABAergic cascades in the human central nervous system (Yashin, Averina, Vasilenko, et al., 2017). Additionally, Bondada et al. (2004) synthesized R- and S-spiro[2.3]hexane nucleosides, a key step in creating novel compounds with potential biological significance (Bondada, Gumina, Nair, et al., 2004).

4. Materials Science and Polymer Research

In the field of materials science and polymer research, spiro compounds have found unique applications. Zhang et al. (2010) worked on novel polyimides derived from a spiro compound, demonstrating their potential in creating materials with specific optical and mechanical properties (Zhang, Li, Ma, et al., 2010).

5. Photochemistry and Solar Cell Research

In photochemistry and solar cell research, Driscoll et al. (2010) presented a study where a spiro-linked molecule was used as a secondary absorber in solid-state excitonic solar cells, highlighting the compound's role in enhancing the efficiency of solar cells (Driscoll, Fang, Humphry-Baker, et al., 2010).

Safety and Hazards

The safety information for “2-Spiro[2.3]hexan-5-ylacetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-spiro[2.3]hexan-5-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)3-6-4-8(5-6)1-2-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQSXDPMJUXDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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